2-Methoxyphenethylamine

Beschreibung

Classification within Phenethylamine (B48288) Derivatives and Biogenic Amines

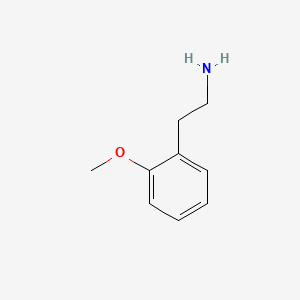

2-Methoxyphenethylamine, with the chemical formula C9H13NO, is structurally a derivative of phenethylamine. ontosight.ai The core of its structure is the phenethylamine backbone, which consists of a phenyl ring attached to an ethylamine (B1201723) group. ontosight.aiwikipedia.org What specifically defines this compound is the presence of a methoxy (B1213986) group (-OCH3) attached to the ortho (second carbon) position of the phenyl ring. ontosight.ai This substitution is key to its distinct chemical properties.

Phenethylamines are a broad class of organic compounds that can be modified by substituting hydrogen atoms on the phenyl ring, sidechain, or amino group with other functional groups. wikipedia.org This class includes a wide array of psychoactive drugs, such as stimulants, hallucinogens, and antidepressants. wikipedia.orgwikipedia.org

From a broader biological perspective, phenethylamine and its derivatives are classified as biogenic amines. researchgate.netscirp.org These are low molecular weight organic nitrogen compounds. researchgate.net Biogenic amines can be categorized based on their chemical structure into aromatic amines, like phenylethylamine, and other categories. scirp.org They can also be classified by the number of amine groups they contain; phenylethylamine is a monoamine. scirp.org

Historical Context of Research on Substituted Phenethylamines

The scientific exploration of substituted phenethylamines has a rich history, driven by the desire to understand their diverse pharmacological effects. The parent compound, phenethylamine, and its derivatives have been known for their presence in nature and their roles as neurotransmitters and neuromodulators. nih.gov

Research into substituted phenethylamines gained significant momentum in the 20th century. Early investigations focused on naturally occurring compounds like mescaline (3,4,5-trimethoxyphenethylamine), first identified in 1897 and synthesized in 1919. frontiersin.org A pivotal moment in this field was the work of Alexander Shulgin, who systematically synthesized and evaluated a vast number of substituted phenethylamines, greatly expanding the understanding of their structure-activity relationships. frontiersin.orgnih.gov For instance, the synthesis of compounds like DOM (2,5-dimethoxy-4-methylamphetamine) in 1963 and 2C-B (4-bromo-2,5-dimethoxyphenethylamine) in 1974 opened new avenues for research into their psychoactive properties. frontiersin.orgnih.gov

This compound itself was first described in the scientific literature by at least 1943. wikipedia.org Over the years, research has delved into the pharmacological properties of various methoxyphenethylamine isomers. wikipedia.org Studies have explored how the position of the methoxy group on the phenyl ring influences the compound's interaction with biological targets. wikipedia.org This historical progression highlights a continuous effort to refine the understanding of how specific structural modifications to the phenethylamine scaffold translate into distinct biological activities.

Overview of Research Significance and Applications in Chemical Biology

This compound is a versatile compound with significant applications in chemical biology and medicinal chemistry. nih.govchemimpex.com Its utility stems from its role as a building block and precursor in the synthesis of more complex, biologically active molecules. ontosight.aichemimpex.com

A key area of its application is in neuroscience research. chemimpex.com Due to its structural similarity to neurotransmitters, this compound and its derivatives are used to study neurotransmitter systems. chemimpex.comontosight.ai For example, it is a potent full agonist of the human trace amine-associated receptor 1 (TAAR1), a receptor involved in neuromodulation. wikipedia.org This makes it a valuable tool for investigating the pharmacology of these systems and for the development of novel therapeutic agents for neurological and psychiatric disorders. chemimpex.com

In medicinal chemistry, researchers utilize this compound to create new derivatives with potentially enhanced biological activity. chemimpex.com For example, it has been used in the synthesis of N-phenethyl cinnamide derivatives investigated for their potential in treating Alzheimer's disease. nih.gov Furthermore, it has served as a precursor for novel urea (B33335) derivatives with potential biological activities and in the creation of β-lactam derivatives with antibacterial properties. researchgate.net The compound has also been employed in the synthesis of palladacycle complexes that act as catalysts in chemical reactions like the Heck coupling reaction. sid.ir

Beyond pharmacology, this compound has found applications in other areas. It is used in the flavor and fragrance industry and as a standard in analytical methods for quantifying related compounds. chemimpex.com

Detailed Research Findings

| Property | Value | Source |

| Molecular Formula | C9H13NO | ontosight.ainih.gov |

| Molecular Weight | 151.21 g/mol | ontosight.ainih.gov |

| IUPAC Name | 2-(2-methoxyphenyl)ethanamine | nih.gov |

| CAS Number | 2045-79-6 | nih.gov |

| Melting Point | 40-42°C | ontosight.ai |

| Receptor | Affinity / Activity | Source |

| Serotonin (B10506) 5-HT2A Receptor | Ki > 10,000 nM (no affinity) | wikipedia.org |

| Serotonin 5-HT2C Receptor | Ki > 10,000 nM (no affinity) | wikipedia.org |

| Human Trace Amine-Associated Receptor 1 (TAAR1) | EC50 = 144 nM (potent full agonist) | wikipedia.org |

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(2-methoxyphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-11-9-5-3-2-4-8(9)6-7-10/h2-5H,6-7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSWPCNMLEVZGSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00174412 | |

| Record name | 4-Methoxyphenethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00174412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2045-79-6 | |

| Record name | 2-Methoxyphenethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2045-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxyphenethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002045796 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methoxyphenethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00174412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHOXYPHENETHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A87YWS9XM3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Analog Development in 2 Methoxyphenethylamine Research

Established Synthetic Pathways for 2-Methoxyphenethylamine Production

The synthesis of this compound can be achieved through several established chemical routes. The most common and well-documented methods involve the reduction of a nitrile or the reaction of a carboxylic acid with ammonia (B1221849), each offering distinct advantages in terms of yield and reaction conditions. ontosight.ai

Reduction of 2-Methoxyphenylacetonitrile

A primary and widely utilized method for synthesizing this compound is the reduction of 2-methoxyphenylacetonitrile. ontosight.ai This process typically involves the use of a strong reducing agent to convert the nitrile group (-CN) into a primary amine (-CH2NH2).

Common reducing agents for this transformation include lithium aluminum hydride (LiAlH4) and borane (B79455) complexes like borane dimethyl sulfide. prepchem.com The reaction is generally carried out in an anhydrous solvent, such as tetrahydrofuran (B95107) (THF), to prevent the quenching of the highly reactive reducing agent. The choice of reducing agent and reaction conditions can be tailored to optimize the yield and purity of the final product. For instance, catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) can also be employed for a more scalable and industrially viable process.

The starting material, 2-methoxyphenylacetonitrile, is commercially available or can be synthesized from 2-methoxybenzaldehyde. biosynth.com The reduction of the nitrile is a robust and efficient method, making it a preferred pathway for laboratory-scale and larger-scale production of this compound.

Reaction of 2-Methoxyphenylacetic Acid with Ammonia

An alternative synthetic route to this compound involves the reaction of 2-methoxyphenylacetic acid with ammonia. ontosight.ai This pathway typically proceeds through an amide intermediate, which is then reduced to the corresponding amine.

The initial step involves the conversion of 2-methoxyphenylacetic acid to its corresponding amide, N-(2-methoxyphenyl)acetamide. This can be achieved by reacting the carboxylic acid with a suitable activating agent followed by treatment with ammonia or an ammonia equivalent. Subsequently, the amide is reduced to this compound. This reduction can be accomplished using powerful reducing agents like lithium aluminum hydride. google.com While this method is also effective, it involves multiple steps compared to the direct reduction of the nitrile.

Synthesis of this compound Derivatives and Analogues

The structural framework of this compound provides a versatile platform for the synthesis of a diverse range of derivatives and analogues. chemimpex.com These modifications are crucial for probing structure-activity relationships and developing compounds with specific biological targets.

Approaches to Ring-Substituted and N-Substituted Analogues

The development of analogues often focuses on two primary areas of modification: the aromatic ring and the nitrogen atom of the ethylamine (B1201723) side chain.

Ring-Substituted Analogues: The introduction of various substituents onto the phenyl ring of this compound can significantly alter its pharmacological profile. oup.comnih.gov Synthetic strategies for creating these analogues often begin with appropriately substituted precursors. For example, to synthesize a derivative with an additional substituent on the ring, one would start with a correspondingly substituted methoxyacetonitrile (B46674) or methoxyphenylacetic acid. The position and nature of these substituents (e.g., halogens, alkyl groups, or additional methoxy (B1213986) groups) can be strategically chosen to influence receptor binding affinity and selectivity. researchgate.netazleg.gov

N-Substituted Analogues: Modification of the primary amine group is another common strategy to generate novel analogues. google.com N-alkylation, for instance, can be achieved by reacting this compound with an appropriate alkyl halide. mdpi.com This allows for the introduction of various alkyl or even more complex groups to the nitrogen atom. Reductive amination is another powerful technique where this compound is reacted with an aldehyde or ketone in the presence of a reducing agent to form a secondary or tertiary amine. These N-substituted derivatives have been explored for their potential as ligands for various receptors. researchgate.net

Development of Precursors for Complex Biologically Active Molecules

This compound serves as a key building block in the synthesis of more complex and biologically active molecules, including pharmaceuticals and research chemicals. google.comchemimpex.com Its structure is incorporated into larger molecular frameworks to impart specific properties.

For instance, this compound is a precursor in the synthesis of certain isoquinoline (B145761) alkaloids and related compounds. google.com The Bischler-Napieralski reaction, which involves the cyclization of a β-phenylethylamide, can be used to construct the isoquinoline core from a derivative of this compound. google.com These resulting complex molecules have been investigated for a wide range of biological activities.

Strategies for Modifying the Phenethyl Group and Methoxy Substituents

Beyond ring and N-substitutions, modifications to the phenethyl group and the methoxy substituent itself offer further avenues for analog development.

Phenethyl Group Modifications: The ethylamine side chain can be altered in several ways. For example, the introduction of a methyl group at the alpha-carbon (adjacent to the phenyl ring) leads to the corresponding amphetamine analogue. unodc.org The length of the ethylamine chain can also be extended or shortened to investigate the impact on biological activity.

Methoxy Substituent Modifications: The methoxy group (-OCH3) at the 2-position is a key feature of the molecule. Strategies can involve the demethylation to the corresponding phenol, or the replacement of the methoxy group with other alkoxy groups (e.g., ethoxy, propoxy) to explore the influence of the size and lipophilicity of this substituent. chemchart.com These modifications can be achieved through various synthetic transformations, often requiring protection and deprotection steps for other functional groups in the molecule.

Pharmacological Characterization and Biochemical Interactions of 2 Methoxyphenethylamine

Neuroreceptor Binding Affinity and Selectivity Studies

The pharmacological profile of 2-Methoxyphenethylamine (2-MPEA), a positional isomer within the methoxyphenethylamine class, is distinguished by its interactions with specific neuroreceptors. wikipedia.org This compound, a derivative of phenethylamine (B48288), features a methoxy (B1213986) group at the ortho position of the phenyl ring. ontosight.ai Its interactions are primarily centered on serotonin (B10506) receptors and trace amine-associated receptors, which dictates its potential influence on neurotransmitter systems. wikipedia.orgchemimpex.com

Serotonin Receptor (5-HT) Agonism and Modulation

Research indicates that this compound generally exhibits a low affinity for serotonin receptors. wikipedia.org This characteristic distinguishes it from many other phenethylamine derivatives that are potent serotonergic agents.

Studies have consistently shown that this compound has a negligible affinity for the 5-HT2A receptor. wikipedia.org One study reported a high Ki value of over 10,000 nM, indicating very weak binding. wikipedia.org Another study using a rat stomach fundus strip, a functional assay for 5-HT2A receptor activity, also demonstrated a very low affinity with an A2 value of 3,020 nM. wikipedia.org This suggests that 2-MPEA is unlikely to exert significant direct effects through the 5-HT2A receptor, a key target for many psychedelic phenethylamines. wikipedia.org The 5-HT2A receptor is a primary target for classic hallucinogens and plays a crucial role in their psychoactive effects. wikipedia.orgnih.gov

Table 1: Serotonin Receptor Binding Affinities of this compound

| Receptor Subtype | Binding Affinity (Ki) | Functional Assay (A2) |

|---|---|---|

| 5-HT2A | >10,000 nM wikipedia.org | 3,020 nM wikipedia.org |

| 5-HT2C | >10,000 nM wikipedia.org | Not Reported |

Trace Amine-Associated Receptor (TAAR) Interactions

In contrast to its low affinity for serotonin receptors, this compound demonstrates significant activity at the trace amine-associated receptor 1 (TAAR1). wikipedia.org TAAR1 is a G protein-coupled receptor that modulates monoaminergic neurotransmission and is activated by endogenous trace amines. wikipedia.orgunipi.it

This compound acts as a potent, full agonist of human TAAR1. wikipedia.org It has an EC50 of 144 nM and an Emax of 95%. wikipedia.org The activation of TAAR1 can influence the release and reuptake of monoamine neurotransmitters like dopamine (B1211576), norepinephrine (B1679862), and serotonin, suggesting that 2-MPEA may modulate these systems indirectly. wikipedia.orgnih.gov TAAR1 activation is known to have a regulatory effect on monoaminergic systems, often counteracting hyperdopaminergic states. nih.govfrontiersin.org

Trace amines are a class of endogenous compounds structurally related to classical monoamine neurotransmitters but present in much lower concentrations. wikipedia.org These include substances like β-phenylethylamine and tyramine (B21549). nih.gov Like these endogenous trace amines, this compound binds to and activates TAAR1. wikipedia.org The potency of 2-MPEA at TAAR1 is notable when compared to some other methoxyphenethylamine isomers. For instance, 3-Methoxyphenethylamine is a low-potency partial agonist of human TAAR1 with an EC50 of 1,444 nM and an Emax of 73%. wikipedia.org 4-Methoxyphenethylamine (B56431) is a very-low-potency partial agonist of human TAAR1. knowpia.com This highlights the significance of the methoxy group's position on the phenethylamine structure for TAAR1 interaction.

Table 2: TAAR1 Activity of Methoxyphenethylamine Isomers

| Compound | Receptor | Activity | EC50 (nM) | Emax (%) |

|---|---|---|---|---|

| This compound | Human TAAR1 | Full Agonist | 144 wikipedia.org | 95 wikipedia.org |

| 3-Methoxyphenethylamine | Human TAAR1 | Partial Agonist | 1,444 wikipedia.org | 73 wikipedia.org |

| 4-Methoxyphenethylamine | Human TAAR1 | Partial Agonist | >10,000 | <50 knowpia.com |

Dopaminergic and Noradrenergic System Modulation

The integrity of dopaminergic and noradrenergic systems, with neurons originating in the substantia nigra-ventral tegmental area (SN-VTA) and the locus coeruleus (LC) respectively, is crucial for various cognitive functions. nih.govresearchgate.net These systems are implicated in memory, and their degeneration is a feature of several age-related diseases. nih.gov Dopamine, a precursor for noradrenaline, can be co-released by noradrenergic neurons, and both catecholamines modulate hippocampal synaptic plasticity and memory. ox.ac.ukresearchgate.net

Studies on structurally related compounds provide insights into the potential effects of this compound. For instance, 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B) has been shown to increase dopamine levels while decreasing its metabolite, 3,4-dihydroxyphenylacetic acid (DOPAC), in the nucleus accumbens of rats. doi.org This suggests an alteration in dopamine turnover. The dopaminergic and noradrenergic systems are known to interact, regulating cognition and behavior. researchgate.net For example, noradrenergic neurons from the LC project to the VTA, influencing dopaminergic neuron activity. plos.orgwikipedia.org This interaction is complex, involving various receptor subtypes. For instance, while both dopamine and noradrenaline can inhibit VTA dopaminergic neurons, this effect is mediated by both D2-like and α2-adrenoceptors. plos.org Conversely, in the LC, the inhibitory effects of these catecholamines on noradrenergic neurons appear to be mediated solely by α2-adrenoceptors. plos.org

Interactions with Other G Protein-Coupled Receptors (GPCRs)

G protein-coupled receptors (GPCRs) are a large family of transmembrane proteins that detect molecules outside the cell and activate internal signal transduction pathways. frontiersin.org They are involved in a vast array of physiological processes and are the targets for a significant portion of modern medicines. cecam.orgnih.gov GPCRs are activated by a wide range of ligands, including neurotransmitters, hormones, and odorants. frontiersin.org The activation process involves conformational changes in the receptor, which in turn leads to the activation of associated G proteins and downstream signaling cascades. nih.govwikipedia.org

While direct studies on this compound's interaction with a broad range of GPCRs are limited, research on analogous compounds suggests potential activities. For example, 4-methoxyphenethylamine (4-MPEA) has been found to act as a serotonin and norepinephrine releasing agent and shows very low affinity for serotonin receptors. up.pt It is also a very low-potency partial agonist of the human trace amine-associated receptor 1 (TAAR1). up.pt The structurally similar compound 4-bromo-2,5-dimethoxyphenethylamine (2C-B) is suggested to mediate its effects through serotonergic pathways, acting as a potential 5-HT2 agonist and an α1-adrenoceptor agonist. mdpi.com

Enzymatic Biotransformation and Metabolic Pathways

The metabolism of phenethylamines, including this compound, is a critical determinant of their pharmacological profile. Key enzymes involved in their biotransformation include monoamine oxidases.

Monoamine Oxidase (MAO) Activity and Inhibition Studies

Monoamine oxidases (MAO-A and MAO-B) are flavin-containing enzymes located on the outer mitochondrial membrane that are responsible for the oxidative deamination of monoamine neurotransmitters and xenobiotics. mdpi.comresearchgate.net Inhibition of these enzymes can lead to an increase in monoamine levels. nih.gov

MAO-A and MAO-B Substrate Specificity and Inhibition Kinetics

MAO-A and MAO-B share approximately 70% amino acid identity but exhibit distinct substrate and inhibitor specificities. capes.gov.brcriver.comfrontiersin.org MAO-A preferentially metabolizes serotonin and norepinephrine, while MAO-B has a higher affinity for phenylethylamine and benzylamine. mdpi.comljmu.ac.uk Dopamine and tyramine are substrates for both isoforms. ljmu.ac.uk The differing specificities are attributed to key amino acid residues within their active sites. capes.gov.brcriver.com

Studies on a series of 2,5-dimethoxyphenethylamines (2C series) have revealed their potential to inhibit both MAO-A and MAO-B. For 17 different compounds in the 2C series, IC50 values for MAO-A inhibition ranged from 10 to 125 µM, and for MAO-B, they ranged from 1.7 to 180 µM. doi.orgnih.gov Specifically, 2C-H was found to be a potent MAO-B inhibitor with an IC50 value of 1.7 µM. nih.gov

Table 1: MAO-A and MAO-B Inhibition by Selected 2C-Series Compounds

| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) |

|---|---|---|

| 2C-B | 125 | Comparable to 2C-I |

| 2C-D | >100 | 24 |

| 2C-E | >100 | 124 |

| 2C-H | >100 | 1.7 |

| 2C-I | 125 | Comparable to 2C-B |

| 2C-N | >100 | 66 |

| 2C-P | >100 | Weak Inhibition |

| 2C-T-7 | >100 | 180 |

| 2C-T-7-FLY | 10 | >250 |

Data sourced from a study on the interactions of phenethylamine-derived psychoactive substances of the 2C-series with human monoamine oxidases. nih.gov

Impact on Endogenous Monoamine Levels

Inhibition of MAO enzymes can lead to elevated levels of endogenous monoamines. nih.gov For instance, treatment with the antidepressant ketamine, which has been shown to interact with monoaminergic systems, led to increased levels of dopamine and its metabolites, as well as serotonin, in the striata of mice. nih.gov This was associated with an increase in tyrosine hydroxylase (the rate-limiting enzyme in catecholamine synthesis) and a decrease in dopamine and serotonin transporters. nih.gov Similarly, repeated administration of methamphetamine or MDMA in neonatal rats resulted in decreased levels of serotonin and its metabolite 5-HIAA in the hippocampus and neostriatum. semanticscholar.org Addressing nutritional deficiencies of monoamine precursors, such as L-dopa and 5-HTP, can influence synaptic monoamine concentrations. tiaft.org

Oxidative Deamination Pathways and Metabolite Identification

The metabolism of phenethylamines often proceeds through oxidative deamination, a process catalyzed by MAO. researchgate.net This pathway, along with O-demethylation, constitutes the primary routes of biotransformation for many of these compounds. researchgate.net

Studies on the metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B), a structural analog of this compound, have identified several key metabolites resulting from oxidative deamination. mdpi.comresearchgate.net Incubation of 2C-B with hepatocytes from various species, including humans, led to the formation of 2-(4-bromo-2,5-dimethoxyphenyl)-ethanol (BDMPE) and 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA). mdpi.com Further metabolism can occur via demethylation of these metabolites or by demethylation of the parent compound followed by oxidative deamination. mdpi.com Another metabolite, 4-bromo-2,5-dimethoxybenzoic acid (BDMBA), can also be produced through oxidative deamination. mdpi.comresearchgate.net

Table 2: Identified Metabolites of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) via Oxidative Deamination

| Metabolite | Chemical Name |

|---|---|

| BDMPE | 2-(4-bromo-2,5-dimethoxyphenyl)-ethanol |

| BDMPAA | 4-bromo-2,5-dimethoxyphenylacetic acid |

| BDMBA | 4-bromo-2,5-dimethoxybenzoic acid |

Metabolites identified in in-vitro studies using hepatocytes. mdpi.com

O-Demethylation Processes (e.g., Cytochrome P450 involvement)

The metabolic fate of this compound (2-MPEA) and its analogs often involves O-demethylation, a key process primarily mediated by the Cytochrome P450 (CYP) enzyme system. The CYP2D6 isozyme, in particular, has been identified as a significant catalyst in the O-demethylation of methoxyphenethylamine isomers. nih.govnih.gov

While direct studies on 2-MPEA are less common, the metabolism of structurally related compounds provides valuable insights. For instance, the metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in humans is understood to follow pathways similar to mescaline, involving oxidative deamination and O-demethylation of the aromatic methoxy groups. tiaft.orgup.pt This suggests that 2-MPEA would also be a substrate for O-demethylation. The process is catalyzed by cytochrome P450 enzymes, leading to the formation of phenolic metabolites. vulcanchem.com

Conjugation Reactions and Excretion Mechanisms

Following Phase I metabolism, which includes processes like O-demethylation, the resulting metabolites, as well as the parent compound, typically undergo Phase II conjugation reactions. usmlestrike.com These reactions increase the water solubility of the compounds, facilitating their excretion from the body. usmlestrike.comslideshare.net

Common conjugation reactions include glucuronidation and sulfation. usmlestrike.comslideshare.net In glucuronidation, glucuronic acid is attached to the molecule, forming a more polar glucuronide conjugate. usmlestrike.com Sulfation involves the addition of a sulfate (B86663) group. usmlestrike.com These conjugated products are then more readily eliminated from the body, primarily through renal excretion in the urine. vulcanchem.comusmlestrike.com

Structure-Activity Relationship (SAR) Studies

The biological activity of phenethylamine derivatives is intricately linked to their chemical structure. Structure-Activity Relationship (SAR) studies explore how modifications to different parts of the molecule influence its pharmacological properties.

Influence of Methoxy Group Position on Receptor Binding and Efficacy

The position of the methoxy group on the phenethylamine phenyl ring is a critical determinant of receptor binding affinity and functional activity, particularly at serotonin receptors like the 5-HT2A receptor.

Research on positional isomers of N-benzylphenethylamines (NBOMes) has shown that the presence of a methoxy group at the 2-position of the phenethylamine moiety is crucial for high potency at the human 5-HT2A receptor. researchgate.net In contrast, a methoxy group at the 3-position tends to significantly decrease potency. researchgate.net Studies on 2,5-dimethoxy-substituted phenethylamines further emphasize the importance of the 2,5-dimethoxy motif for in vivo potency. mdpi.com However, the removal of either the 2- or 5-position methoxy group has been shown to decrease in vivo activity. mdpi.com

In the context of dopamine reuptake inhibition, compounds with a methoxy group on the aromatic ring have demonstrated very weak or no inhibitory activity. biomolther.org

Role of Aromatic Substituents on Biological Activity

Substituents on the aromatic ring, other than the methoxy group, play a significant role in modulating the biological activity of phenethylamine derivatives.

For instance, in a series of 2,5-dimethoxy-4-substituted phenethylamines, the nature of the 4-substituent was found to be critical. The discovery of 2,5-dimethoxy-4-thiotrifluoromethylphenethylamines highlights how specific substitutions can lead to potent serotonin 5-HT2 receptor agonists. acs.org Generally, for 2,5-dimethoxy substituted phenethylamines, small lipophilic substituents at the 4-position tend to result in agonistic properties at 5-HT2A/2C receptors, whereas larger lipophilic groups can lead to antagonistic effects. frontiersin.org Hydrophilic substituents at the 4-position generally reduce 5-HT2A receptor affinity. frontiersin.org

The presence of alkyl or halogen groups at the para position of the phenyl ring in phenethylamine derivatives can maintain or enhance affinity for the 5-HT2A receptor. biomolther.orgbiomolther.org Conversely, the introduction of an alkoxy or nitro group at the same position can decrease affinity. biomolther.orgbiomolther.org The electronic properties of substituents, such as fluorine, can alter the molecule's interaction with biological targets. ontosight.ai

Impact of Side Chain and Amine Modifications on Pharmacological Profile

Modifications to the ethylamine (B1201723) side chain and the terminal amine group significantly influence the pharmacological profile of phenethylamines.

Introduction of an α-methyl group to the side chain, creating an amphetamine analog, has a notable effect. While it may only have a small effect on the binding affinity of some derivatives at 5-HT2A/2C receptors, it can have significant effects in vivo. frontiersin.org However, adding a single small substituent like a methyl group to the β-carbon is generally well-tolerated at the human trace amine-associated receptor 1 (hTAAR1), but larger groups or multiple methyl groups can greatly reduce potency. nih.gov

Modifications to the amine group are also critical. Converting a primary amine to a secondary amine through N-methylation can lead to a minor reduction in potency at hTAAR1, while further methylation to a tertiary amine results in a more substantial decrease in potency. nih.gov Generally, converting the primary amine to a secondary amine has been traditionally associated with a significant loss in 5-HT2A activity. mdpi.com However, the development of N-benzylphenethylamines (NBOMes) has shown that this is not always the case, as these compounds can have high affinity for 5-HT2 receptor subtypes. mdpi.com The volume of the substituent on the amine group can also influence selectivity between α and β adrenergic receptors. taylorandfrancis.com

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. africaresearchconnects.comresearchgate.net These models can predict the activity of new compounds and provide insights into the structural features important for activity.

QSAR studies have been applied to substituted phenethylamines to predict their psychotomimetic activity. africaresearchconnects.comscilit.com These studies often use electronic and charge descriptors calculated through methods like Density Functional Theory (DFT) to build predictive models. africaresearchconnects.com Both multiple linear regression (MLR) and non-linear multiple regression (MNLR) models have been shown to be effective, with non-linear models sometimes providing a more accurate correlation. africaresearchconnects.com

For dopamine reuptake inhibition, QSAR models have been developed for phenethylamine derivatives, helping to identify key structural features responsible for this activity. researchgate.net Similarly, QSAR studies have been performed on phenethylamine derivatives targeting the serotonin transporter (SERT) and norepinephrine transporter (NET). researchgate.net In the context of the human trace amine-associated receptor 1 (hTAAR1), Comparative Molecular Field Analysis (CoMFA), a 3D-QSAR technique, has been used to model the interaction of β-phenethylamines, suggesting that increased steric bulk at the amino nitrogen and the 4-position of the aromatic ring leads to lower efficacy ligands. nih.gov

Neurochemical Modulation and Neurotransmitter Dynamics

The neurobiological effects of substituted phenethylamines are largely attributed to their interaction with monoaminergic systems, including dopamine, serotonin, and norepinephrine signaling pathways frontiersin.org. While direct research on this compound is limited, the actions of structurally related methoxylated phenethylamines provide significant insights into its potential neurochemical profile. These compounds can influence the concentration of neurotransmitters in the synaptic cleft by affecting their release and reuptake mechanisms nih.govnih.gov.

Phenethylamine derivatives can modulate synaptic neurotransmitter levels through several mechanisms. One primary action is inducing neurotransmitter release from presynaptic terminals, often by interacting with transporter proteins nih.gov. For example, studies on para-methoxyamphetamine (PMA), a compound structurally similar to this compound, have shown it evokes neurotransmitter release, which can be partially blocked by serotonin reuptake inhibitors, suggesting a mechanism mediated by the serotonin transporter (SERT) nih.gov.

Furthermore, these compounds can inhibit the reuptake of neurotransmitters. Research on PMA demonstrated a more potent inhibition of serotonin clearance in the hippocampus compared to MDMA, indicating a strong interaction with SERT nih.gov. The ability of phenethylamines to act as agonists at serotonin receptors, particularly the 5-HT2A receptor, is also a key aspect of their psychoactive effects and contributes to their modulation of the serotonergic system mdpi.comnih.gov. The interaction profile, including binding affinities and functional activities at various receptors and transporters, can vary significantly with minor structural modifications on the phenethylamine core nih.gov. For instance, the phenethylamine 2-Cl-4,5-MDMA has been shown to increase dopamine and serotonin levels in the nucleus accumbens and medial prefrontal cortex in rats nih.gov.

The vesicular monoamine transporter 2 (VMAT2) is a critical protein for packaging monoamine neurotransmitters into synaptic vesicles, a process essential for neurotransmission and for protecting neurons from the cytotoxic effects of cytosolic dopamine nih.govnih.gov. Amphetamines and related compounds are known to interact with VMAT2, inhibiting the uptake of dopamine from the cytosol into vesicles and promoting its release from these vesicles nih.govscispace.com. This disruption of VMAT2 function leads to increased cytosolic dopamine concentrations, which can then be transported in reverse by the dopamine transporter (DAT) into the synapse nih.gov.

Dysregulation of VMAT2 can lead to significant neurochemical imbalances and is implicated in the neurotoxicity of substances like methamphetamine mdpi.comelifesciences.org. While direct studies on this compound's effect on VMAT2 are not prevalent, research on other psychoactive substances suggests that interference with VMAT2 is a common mechanism for phenethylamines mdpi.com. This interaction disrupts the normal storage and release cycle of monoamines, contributing to both the acute pharmacological effects and potential long-term neurotoxicity associated with this class of compounds nih.govmdpi.com.

In Vitro and In Vivo Neurotoxicity Assessments

The neurotoxic potential of substituted phenethylamines has been investigated using various cell models. These studies aim to elucidate the cellular mechanisms that lead to neuronal damage and death.

Research on the 2,5-dimethoxy-substituted phenethylamine "2C series," which are structurally related to this compound, has demonstrated significant cytotoxicity in cultured monoaminergic neuronal cell lines okayama-u.ac.jpsci-hub.se. Studies have utilized dopaminergic CATH.a cells and serotonergic B65 cells to evaluate these effects okayama-u.ac.jpsci-hub.se. Exposure to various 2C compounds resulted in a concentration-dependent increase in lactate (B86563) dehydrogenase (LDH) release, an indicator of cell membrane damage and cell death okayama-u.ac.jpresearchgate.net.

The neurotoxicity induced by these compounds was found to be more potent than that of MDMA or methamphetamine okayama-u.ac.jpsci-hub.se. For example, the half-maximal effective concentrations (EC50) for LDH release for several 2C compounds were in the range of 100-300 µM, whereas for MDMA and methamphetamine, the EC50 values were ≥ 1-2 mM okayama-u.ac.jpsci-hub.se. In addition to necrotic cell death indicated by LDH release, apoptotic morphological changes were observed at lower concentrations of these phenethylamines okayama-u.ac.jpsci-hub.se.

Human neuroblastoma SH-SY5Y cells are also widely used for neurotoxicity assessment mdpi.comspringermedizin.denih.govmdpi.com. Studies on 2C compounds and their N-(2-methoxybenzyl) counterparts (NBOMes) in differentiated SH-SY5Y cells have also shown concentration-dependent cytotoxic effects mdpi.comresearchgate.netnih.gov. The NBOMe derivatives generally exhibited higher cytotoxicity, a finding that correlates with their increased lipophilicity mdpi.comresearchgate.net.

Below is an interactive table summarizing the EC50 values for LDH release in different neuronal cell lines after 24-hour exposure to various 2C series compounds.

| Compound | CATH.a Cells (EC50 in µM) | B65 Cells (EC50 in µM) |

| 2C-T-7 | 100 | 150 |

| 2C-C | 100 | 300 |

| 2C-T-2 | 150 | 250 |

| 2C-I | 250 | 150 |

| 2C-T-4 | 200 | 300 |

| Data sourced from studies on 2,5-dimethoxyphenethylamines. okayama-u.ac.jpsci-hub.se |

The cellular damage induced by methoxylated phenethylamines involves multiple interconnected pathways, with mitochondrial dysfunction being a central element.

A growing body of evidence indicates that the neurotoxicity of many substituted phenethylamines is strongly associated with mitochondrial dysfunction mdpi.comresearchgate.net. In vitro studies on the 2C series and related NBOMe compounds have shown that their cytotoxic effects are linked to a decline in mitochondrial function mdpi.comresearchgate.netnih.gov. This is characterized by the depolarization of the mitochondrial membrane and a significant reduction in intracellular ATP levels mdpi.comresearchgate.netnih.gov.

Mitochondria are fundamental for neuronal survival, providing the necessary ATP to maintain cellular functions, and their impairment can trigger cell death pathways nih.gov. The inhibition of mitochondrial respiration can lead to a rapid drop in ATP researchgate.netucf.edu. This energy deficit compromises cellular processes, including ion homeostasis, which can lead to secondary excitotoxicity and further cellular stress researchgate.net. In some cases, mitochondrial dysfunction is also associated with an increase in reactive oxygen species (ROS) production, although this is not a universal finding for all phenethylamines mdpi.commdpi.com. The reduction of intracellular ATP content is a key indicator of mitochondrial damage and has been consistently observed in neuronal cell lines exposed to toxic concentrations of these compounds mdpi.comresearchgate.netnih.gov. This ATP depletion suggests that the compounds interfere with the mitochondrial electron transport chain or oxidative phosphorylation, ultimately leading to a bioenergetic crisis and neuronal cell death nih.govmdpi.com.

Mechanisms of Neurotoxicity

Intracellular Calcium Dysregulation

Disruptions in the delicate balance of intracellular calcium are a key indicator of cellular stress and can trigger apoptotic pathways. While direct studies on this compound are limited, research on the related compound 2C-T-7 has shown evidence of intracellular calcium imbalance. nih.govresearchgate.net This suggests that compounds within the 2,5-dimethoxyphenethylamine family may have the potential to interfere with calcium homeostasis within neuronal cells, a critical factor in maintaining normal cellular function and signaling. nih.gov

Oxidative Stress and Reactive Oxygen Species (ROS) Production

Oxidative stress, resulting from an overproduction of reactive oxygen species (ROS), is a common mechanism of drug-induced neurotoxicity. In vitro studies on several 2C compounds, including 2C-T-2, 2C-T-4, and 2C-T-7, have been conducted to assess their impact on ROS levels. Interestingly, one study found that while these compounds exhibited cytotoxic effects, the levels of reactive species remained unchanged, suggesting that the observed toxicity may not be directly mediated by an increase in ROS production. nih.govresearchgate.net Further research is needed to determine if this compound follows a similar pattern or if it possesses a different profile regarding the induction of oxidative stress.

Glutathione (B108866) Depletion

Glutathione (GSH) is a critical endogenous antioxidant, and its depletion can leave cells vulnerable to oxidative damage. Research into the neurotoxic mechanisms of 2,5-dimethoxyphenethylamines has revealed a reduction in the intracellular content of total GSH. nih.govresearchgate.net This finding indicates that exposure to these compounds may compromise the cell's natural defense against oxidative insults, potentially leading to increased cellular damage and death. The depletion of glutathione represents a significant aspect of the neurotoxic potential of this class of compounds.

Synergistic Neurotoxic Effects with Co-administered Compounds

At present, there is a lack of specific research examining the synergistic neurotoxic effects of this compound when co-administered with other psychoactive substances. Studies on other members of the 2C series have suggested potential for synergistic toxicity, but direct evidence for this compound is not currently available in the scientific literature.

Behavioral Phenotypes in Preclinical Models

Preclinical animal models are essential for understanding the behavioral effects of psychoactive compounds. These studies can provide valuable information on how a substance might affect motor function, perception, and cognition.

Assessment of Locomotor Activity and Motor Coordination

Studies in rodents have shown that this compound can influence locomotor activity. Specifically, at high doses, it has been observed to produce hypolocomotion, a decrease in spontaneous movement. wikipedia.org This effect is in contrast to some other phenethylamines that are known to increase locomotor activity.

Interactive Data Table: Effects of this compound on Locomotor Activity in Rodents

| Compound | Species | Effect on Locomotion |

| This compound (2C-H) | Rodents | Hypolocomotion (at high doses) |

There is currently a lack of available scientific data from preclinical studies specifically investigating the effects of this compound on motor coordination.

Studies on Perception and Cognitive Function

Similarly, there is a paucity of research on the specific impact of this compound on cognitive function in preclinical models. While other psychoactive compounds are known to be evaluated for their effects on learning, memory, and executive function, such studies have not been reported for this compound.

Neurobiological Effects and Neurotoxicity Research

Evaluation of Reinforcing Properties and Abuse Potential

The evaluation of a substance's reinforcing properties is a critical step in determining its potential for abuse and the likelihood of compulsive use. Reinforcing effects refer to the capacity of a drug to increase the probability of behaviors that lead to its administration. In preclinical research, this is primarily assessed through behavioral paradigms such as conditioned place preference (CPP) and self-administration studies. frontiersin.org

It is important to note that a comprehensive search of the scientific literature reveals a significant lack of studies specifically investigating the reinforcing properties and abuse potential of 2-Methoxyphenethylamine. Therefore, to illustrate the methodologies used to assess these properties in related compounds, this section will discuss the evaluation of other substituted phenethylamines.

Conditioned Place Preference (CPP):

The CPP paradigm is a widely used preclinical model to infer the rewarding or aversive effects of a substance. nih.gov In this test, an animal is repeatedly exposed to a drug in a specific, distinct environment. The animal's preference for the drug-paired environment is then tested in a drug-free state. An increase in the time spent in the drug-paired chamber is interpreted as evidence of the substance's rewarding effects, suggesting abuse potential. nih.govyoutube.com

While no CPP data exists for this compound, studies on other methoxylated phenethylamines, such as those in the "2C" series, have been conducted. For instance, research has shown that some 2C compounds, like 2C-C and 2C-P, can induce conditioned place preference in rodents, indicating rewarding effects. wikipedia.org

Self-Administration Studies:

Intravenous self-administration is considered the gold standard for assessing the reinforcing effects of a drug and its abuse liability. In this model, animals, typically rodents or non-human primates, are trained to perform a specific action, such as pressing a lever, to receive a dose of the drug. The rate and pattern of the drug-seeking behavior are measured to determine the substance's reinforcing efficacy. nih.govnih.gov

Data from self-administration studies on various phenethylamine (B48288) analogs, though not this compound itself, indicate that some of these compounds are reinforcing. For example, synthetic phenethylamine analogs like β-methylphenethylamine (BMPEA) and N,α-diethylphenethylamine (DEPEA), which have been found in dietary supplements, have been shown to be self-administered by rats. nih.govresearchgate.net This suggests that these substances have significant abuse potential. nih.govnih.gov

The table below summarizes findings on the reinforcing effects of some phenethylamine analogs, demonstrating the type of data generated from such studies. It is crucial to reiterate that these findings are not directly applicable to this compound, for which such data is not currently available.

Table 1: Summary of Reinforcing Effects of Selected Phenethylamine Analogs in Animal Models

| Compound | Animal Model | Behavioral Paradigm | Outcome | Implication for Abuse Potential |

|---|---|---|---|---|

| β-methylphenethylamine (BMPEA) | Rat | Self-Administration | Increased active responding for the drug. | Suggests reinforcing properties and abuse liability. nih.govresearchgate.net |

| N,α-diethylphenethylamine (DEPEA) | Rat | Self-Administration | Increased active responding for the drug. | Suggests reinforcing properties and abuse liability. nih.govresearchgate.net |

| α-ethylphenethylamine (AEPEA) | Rat | Self-Administration | Increased active responding for the drug. | Suggests reinforcing properties and abuse liability. nih.gov |

| 2C-C | Rodent | Conditioned Place Preference & Self-Administration | Shows reinforcing effects. | Suggests rewarding properties and abuse potential. wikipedia.org |

| 2C-P | Rodent | Conditioned Place Preference & Self-Administration | Shows reinforcing effects. | Suggests rewarding properties and abuse potential. wikipedia.org |

Analytical Methodologies for 2 Methoxyphenethylamine Detection and Quantification

Chromatographic Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into individual components. For 2-Methoxyphenethylamine, several chromatographic methods are utilized, often coupled with mass spectrometry for definitive identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like phenethylamines. In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for the compound.

For phenethylamines, electron ionization (EI) is commonly used. The mass spectrum of this compound is characterized by specific fragment ions. A key fragmentation pathway for phenethylamines involves the cleavage of the Cβ-Cα bond, which is the bond between the two carbon atoms of the ethylamine (B1201723) side chain mdpi.com. According to the NIST Mass Spectrometry Data Center, the mass spectrum for 2-(2-Methoxyphenyl)ethylamine shows a prominent base peak and other significant ions that are crucial for its identification nist.gov.

Derivatization, the process of chemically modifying a compound to enhance its analytical properties, is often employed in the GC-MS analysis of phenethylamines. This can improve chromatographic peak shape and thermal stability, and produce more characteristic mass spectra for distinguishing between isomers wvu.edu.

Table 1: Characteristic GC-MS Data for this compound

| Parameter | Description | Reference |

|---|---|---|

| Molecular Ion (M+) | m/z 151 | nist.govnist.gov |

| Base Peak | m/z 121 | nist.gov |

| Major Fragment Ions | Result from the cleavage of the ethylamine side chain and rearrangements of the methoxy-substituted benzene (B151609) ring. | mdpi.com |

| Common Derivatizing Agents | Trifluoroacetyl (TFA), Pentafluoropropionyl (PFP), Heptafluorobutyryl (HFB) | wvu.edu |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become an indispensable tool in forensic and clinical toxicology due to its high sensitivity, selectivity, and applicability to a wide range of compounds, including those that are non-volatile or thermally labile fda.gov.tw. This technique separates compounds in a liquid mobile phase using a high-performance liquid chromatography (HPLC) system, followed by detection with a tandem mass spectrometer.

For the analysis of phenethylamines, reversed-phase chromatography is commonly employed, using columns such as C18 or Phenyl-Hexyl fda.gov.twnih.govnih.gov. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization fda.gov.twnih.gov. Detection is usually performed using electrospray ionization (ESI) in positive ion mode, followed by multiple reaction monitoring (MRM) for quantification. MRM enhances selectivity by monitoring specific precursor-to-product ion transitions for the target analyte nih.gov.

Validated LC-MS/MS methods for phenethylamines demonstrate low limits of detection (LOD) and quantification (LOQ), often in the sub-ng/mL range, making them suitable for detecting trace amounts in biological fluids fda.gov.twnih.gov.

Table 2: Typical LC-MS/MS Method Parameters for Phenethylamine (B48288) Analysis

| Parameter | Typical Conditions | Reference |

|---|---|---|

| LC Column | Reversed-phase (e.g., Kinetex Phenyl-Hexyl, Kinetex C18) | fda.gov.twnih.gov |

| Mobile Phase | Gradient elution with water and acetonitrile/methanol containing 0.1% formic acid and/or 5 mM ammonium acetate. | fda.gov.twnih.gov |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | fda.gov.twnih.gov |

| MS Detection | Multiple Reaction Monitoring (MRM) | fda.gov.tw |

| Limit of Detection (LOD) | ~0.5 ng/mL | nih.govresearchgate.net |

| Lower Limit of Quantification (LLOQ) | ~1.0 ng/mL | nih.govresearchgate.net |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) can be used as a standalone technique for the separation and quantification of this compound, typically with ultraviolet (UV) detection. While not as selective as mass spectrometry, HPLC-UV is a robust and cost-effective method for quality control and routine analysis where high concentrations of the analyte are expected.

The separation is generally achieved on a reversed-phase column (e.g., C18) with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol sielc.com. The UV detector is set to a wavelength where the analyte exhibits maximum absorbance, which for phenethylamines is typically in the range of 200-280 nm due to the aromatic ring. For instance, a method for a related compound, 2-Methoxythiophene, used a mobile phase of acetonitrile, water, and phosphoric acid sielc.com. For MS compatibility, volatile buffers like formic acid are used instead of phosphoric acid sielc.com.

Table 3: General HPLC Parameters for Aromatic Amine Analysis

| Parameter | Typical Conditions | Reference |

|---|---|---|

| Column | Reversed-phase C18 or Newcrom R1 | sielc.com |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with an acid modifier (e.g., phosphoric acid, formic acid). | sielc.com |

| Detection | UV Absorbance, typically ~200-280 nm | sielc.com |

| Flow Rate | 0.5 - 1.5 mL/min |

Micellar Electrokinetic Chromatography (MEKC)

Micellar Electrokinetic Chromatography (MEKC) is a hybrid of electrophoresis and chromatography nih.gov. It is a high-efficiency separation technique performed in a capillary filled with a buffer containing a surfactant at a concentration above its critical micelle concentration (CMC) wikipedia.org. This forms micelles, which act as a pseudo-stationary phase.

MEKC is particularly useful for separating neutral molecules, which cannot be separated by traditional capillary zone electrophoresis, as well as mixtures of charged and neutral species nih.govwikipedia.org. The separation mechanism is based on the differential partitioning of analytes between the micelles and the surrounding aqueous buffer wikipedia.org. Neutral analytes like this compound will partition into the hydrophobic core of the micelles to varying degrees based on their hydrophobicity, allowing for their separation wikipedia.org. Sodium dodecyl sulfate (B86663) (SDS) is a commonly used surfactant wikipedia.org. MEKC offers high resolution, speed, and requires minimal sample and reagent volumes ijpsonline.com.

Spectroscopic Techniques

Spectroscopic techniques analyze the interaction of matter with electromagnetic radiation. For the characterization of this compound, Fourier-Transform Infrared (FTIR) spectroscopy is a valuable tool for identifying its functional groups.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. An FTIR spectrum is a plot of absorbed energy versus wavenumber (cm⁻¹) and provides a unique molecular fingerprint, revealing the functional groups present in the compound.

The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to its structural features: the primary amine group, the aromatic ring, the methoxy (B1213986) group, and the alkyl chain. For a product to meet a purity standard of 98%, its infrared spectrum must conform to the reference spectrum thermofisher.com.

Table 4: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| N-H (Primary Amine) | Stretching (two bands) | 3550-3060 | uc.edu |

| N-H (Primary Amine) | Bending (scissoring) | 1640-1550 | uc.edu |

| C-H (Aromatic) | Stretching | 3100-3050 | uc.edu |

| C-H (Alkyl) | Stretching | 3000-2850 | uc.edu |

| C=C (Aromatic) | Ring Stretching | 1600-1475 | uc.eduvscht.cz |

| C-O (Aryl Ether) | Stretching | 1300-1000 (strong) | uc.edu |

| C-N (Amine) | Stretching | 1250-1000 | uc.edu |

Nuclear Magnetic Resonance (NMR) Spectroscopy (for structural confirmation)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular structure can be constructed.

¹H NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms. For this compound, the spectrum would exhibit characteristic signals for the aromatic protons on the methoxy-substituted benzene ring, the protons of the ethyl side chain, and the methoxy group's protons. The splitting patterns (multiplicity) of these signals, governed by spin-spin coupling, reveal adjacent protons, confirming the ethylamine fragment and its attachment to the aromatic ring.

¹³C NMR spectroscopy complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. nih.gov The chemical shifts of the carbon signals indicate their electronic environment, distinguishing between aromatic, aliphatic, and methoxy carbons. nih.gov Studies on substituted phenethylamines have shown that the chemical shifts of methoxyl carbons can provide insights into their conformation relative to the aromatic ring. nih.gov For instance, methoxyl groups with one or no ortho substituents typically exist in a planar conformation and exhibit ¹³C chemical shifts in the range of 55.5-57.5 ppm. nih.gov

The combined data from both ¹H and ¹³C NMR allows for the complete assignment of the compound's constitution, confirming the presence and connectivity of the 2-methoxy group, the benzene ring, and the ethylamine side chain. nih.govchemicalbook.com

Below is a table summarizing typical NMR spectral data for this compound.

| Atom Type | Nucleus | Typical Chemical Shift (δ) in ppm | Description |

|---|---|---|---|

| Aromatic | ¹H | ~6.8-7.2 | Multiple signals corresponding to the four protons on the benzene ring. |

| Ethyl Chain (-CH₂-Ar) | ¹H | ~2.8-3.0 | Triplet, adjacent to the other CH₂ group. |

| Ethyl Chain (-CH₂-N) | ¹H | ~3.0-3.2 | Triplet, adjacent to the CH₂-Ar group. |

| Amine | ¹H | Variable | Broad singlet, position is concentration and solvent dependent. |

| Methoxy (-OCH₃) | ¹H | ~3.8 | Singlet, corresponding to the three methoxy protons. |

| Aromatic (C-substituted) | ¹³C | ~157 (C-O), ~128 (C-CH₂) | Quaternary carbons attached to the methoxy and ethyl groups. |

| Aromatic (CH) | ¹³C | ~110-130 | Signals for the four protonated aromatic carbons. |

| Ethyl Chain (-CH₂-Ar) | ¹³C | ~30-35 | Carbon adjacent to the aromatic ring. |

| Ethyl Chain (-CH₂-N) | ¹³C | ~40-45 | Carbon adjacent to the nitrogen atom. |

| Methoxy (-OCH₃) | ¹³C | ~55 | Carbon of the methoxy group. |

Sample Preparation Strategies for Biological Matrices

The analysis of this compound in biological matrices such as blood, plasma, or urine presents a significant challenge due to the complexity of these samples. ijisrt.comtiaft.org Proteins, salts, and other endogenous substances can interfere with analysis, necessitating a sample preparation step to isolate the target analyte and remove interferences. ijisrt.comtiaft.org

Protein Precipitation (PP)

Protein precipitation is a straightforward and rapid method for removing high-molecular-weight proteins from biological samples. phenomenex.com The technique involves adding a substance, typically a water-miscible organic solvent or a strong acid, to the sample to reduce the solubility of proteins, causing them to precipitate out of the solution. phenomenex.combiosyn.com

Commonly used organic solvents include acetonitrile, methanol, and acetone. phenomenex.combiosyn.com The process generally involves adding a volume of cold solvent (e.g., three parts solvent to one part plasma), vortexing the mixture to ensure thorough mixing, and then centrifuging at high speed to pellet the precipitated proteins. biosyn.com The resulting supernatant, which contains the analyte of interest, can then be collected for analysis. mdpi.com Acid precipitation, using reagents like trichloroacetic acid (TCA), works by altering the pH to the protein's isoelectric point, where its solubility is minimal. phenomenex.comabcam.com

While protein precipitation is simple and fast, it is a relatively non-selective method. mdpi.com The resulting supernatant may still contain other small molecules and salts that could interfere with subsequent analysis, a phenomenon known as matrix effects. mdpi.com

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is a separation technique based on the differential solubility of an analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. uthm.edu.my For a basic compound like this compound, the pH of the aqueous sample is a critical parameter.

The general LLE procedure for extracting phenethylamines from a biological fluid like urine or blood involves: forensicresources.orgforensicresources.org

pH Adjustment : The sample's pH is raised by adding a base, such as concentrated ammonium hydroxide, to a pH above the pKa of the amine group (typically pH > 9). forensicresources.orgforensicresources.org This deprotonates the amine, converting it into its neutral, free-base form, which is more soluble in organic solvents.

Extraction : An immiscible organic solvent, such as n-butyl chloride or a mixture of solvents, is added to the sample. forensicresources.orgforensicresources.org The mixture is then agitated (e.g., vortexed or rocked) to facilitate the transfer of the neutral analyte from the aqueous phase to the organic phase. forensicresources.orgforensicresources.org

Phase Separation : The mixture is centrifuged to separate the two liquid layers cleanly. forensicresources.orgforensicresources.org

Collection and Concentration : The organic layer containing the analyte is carefully removed. forensicresources.orgforensicresources.org This extract is often evaporated to dryness and then reconstituted in a smaller volume of a suitable solvent for injection into an analytical instrument, thereby concentrating the analyte. forensicresources.orgforensicresources.org

LLE provides a much cleaner extract compared to protein precipitation but can be more time-consuming and requires larger volumes of organic solvents.

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a highly selective and versatile sample preparation technique that has become more prevalent than LLE for its efficiency and reduced solvent consumption. nih.gov SPE utilizes a solid sorbent material, packed into a cartridge or well plate, to retain the analyte from the liquid sample. ijisrt.com The selection of the sorbent is based on the physicochemical properties of the analyte. For this compound, which is a basic and moderately hydrophobic compound, reversed-phase (e.g., C18) or cation-exchange sorbents are suitable. ntk-kemi.commdpi.com

A typical SPE procedure involves four key steps: nih.gov

Conditioning : The sorbent is activated by passing a solvent, such as methanol, followed by water or a buffer, through the cartridge. This prepares the sorbent for optimal interaction with the analyte.

Loading : The pre-treated biological sample (e.g., buffered urine) is passed through the cartridge. The analyte and some endogenous compounds are retained on the sorbent based on their affinity.

Washing : A specific solvent or buffer is passed through the cartridge to wash away interfering substances that are weakly bound to the sorbent, while the analyte of interest remains retained.

Elution : A strong solvent is used to disrupt the interaction between the analyte and the sorbent, eluting the purified analyte from the cartridge for collection.

SPE can be easily automated and provides high recovery and concentration factors, resulting in very clean extracts suitable for sensitive analytical techniques. nih.govmdpi.com

Derivatization Techniques for Enhanced Detection

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis, particularly for gas chromatography-mass spectrometry (GC-MS). jfda-online.com Primary amines like this compound are often targeted for derivatization for several reasons: they can exhibit poor chromatographic peak shape due to their polarity and tendency to adsorb onto active sites in the GC system, and their mass spectra may lack distinctive fragmentation patterns. shimadzu.comshimadzu.com

Acylation is a common derivatization strategy for phenethylamines. iu.edu Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or N-methyl-bis-trifluoroacetamide (MBTFA) react with the primary amine group to replace the active hydrogens with a trifluoroacetyl group. shimadzu.comshimadzu.com

The reaction with TFAA can be summarized as: CH₃OC₆H₄CH₂CH₂NH₂ + (CF₃CO)₂O → CH₃OC₆H₄CH₂CH₂NHCOCF₃ + CF₃COOH

This conversion results in a derivative that is more volatile, less polar, and more thermally stable, leading to improved chromatographic performance. jfda-online.com Furthermore, the addition of the trifluoroacetyl group introduces fluorine atoms, which can enhance the sensitivity of detection and produce characteristic ions in the mass spectrum, aiding in identification and quantification. jfda-online.comshimadzu.com This process can be performed after extraction or automated to occur directly in the GC injector (on-column derivatization), which significantly shortens the sample preparation time. shimadzu.comshimadzu.com

Preclinical Therapeutic Potential and Research Applications

Role as a Synthetic Intermediate in Pharmaceutical Development

2-Methoxyphenethylamine (2-MPEA) serves as a versatile building block in the synthesis of more complex pharmaceutical compounds. researchgate.net Its chemical structure, featuring a primary amine and a methoxy-substituted phenyl ring, allows for a variety of chemical modifications, making it a valuable precursor in the development of novel therapeutic agents. researchgate.net The compound's favorable solubility and stability contribute to its utility in chemical synthesis. researchgate.net

A notable application of a related isomer, 2-(2-methoxyphenoxy)ethylamine (B47019), is as a key intermediate in the production of carvedilol. Carvedilol is a beta-blocker used in the management of essential hypertension and congestive heart failure. The synthesis involves the reaction of guaiacol (B22219) with other reagents to produce the 2-(2-methoxyphenoxy)ethylamine intermediate.

Another significant use of 2-(2-alkoxyphenoxy)ethylamine derivatives is in the synthesis of tamsulosin. Tamsulosin is an alpha-blocker used primarily to treat benign prostatic hyperplasia. The phenoxy ethylamine (B1201723) moiety is a crucial component of the final drug structure.

The unique structure of 2-MPEA allows for modifications that can lead to the development of new derivatives with enhanced biological activity, making it a valuable asset in both academic research and industrial applications. researchgate.net

Explorations in Neurological and Psychiatric Research

The phenethylamine (B48288) scaffold is a core component of many neuroactive compounds, and derivatives of 2-MPEA have been investigated for their potential in neuroscience and psychiatry. researchgate.net

Potential for Modulating Mood and Cognitive Processes

2-MPEA has been identified as a potent full agonist of the human trace amine-associated receptor 1 (TAAR1), with a half-maximal effective concentration (EC50) of 144 nM and a maximal efficacy (Emax) of 95%. mdpi.com In contrast, it exhibits very low affinity for the serotonin (B10506) 5-HT2A and 5-HT2C receptors (Ki >10,000 nM). mdpi.com TAAR1 is known to modulate the activity of several neurotransmitter systems, including dopamine (B1211576), serotonin, and glutamate, which are implicated in the regulation of mood and cognitive functions.

While direct studies on the behavioral effects of 2-MPEA are limited, research on its isomer, p-methoxyphenylethylamine (p-MPEA), provides some insights. p-MPEA has been shown to induce the "serotonin syndrome" in mice, a condition characterized by a range of behaviors including tremors, hyperactivity, and head weaving. nih.gov This effect is believed to be mediated predominantly by the release of serotonin from presynaptic nerve terminals. nih.gov

The ability of 2-MPEA to cross the blood-brain barrier makes it a candidate for studies related to mood enhancement and cognitive function. researchgate.net The interaction of 2-MPEA with TAAR1 suggests a potential mechanism through which it could influence these processes. However, further research is needed to fully elucidate its specific effects on mood and cognition.

Investigation in the Context of Neurodegenerative Disorders (e.g., Alzheimer's)

While direct research into the effects of 2-MPEA on neurodegenerative disorders like Alzheimer's disease is limited, the neuroprotective potential of some of its analogues has been explored.

One study investigated the protective effects of 2-(4-methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside (GlcNAc-Sal), a salidroside (B192308) analog derived from the isomeric 4-methoxyphenethylamine (B56431). This compound demonstrated the ability to attenuate apoptotic cell death in HT22 cells induced by sodium nitroprusside (SNP), a source of nitric oxide. fabad.org.tr The protective mechanism was suggested to be mediated by the inhibition of intracellular reactive oxygen species (ROS) and nitric oxide (NO) production, as well as the regulation of apoptosis-related gene and protein expression. fabad.org.tr These findings suggest that derivatives of methoxyphenethylamine may have potential as agents for preventing or treating neurodegenerative conditions where nitric oxide-induced neuronal damage is a factor. fabad.org.tr

Another area of research has focused on the development of novel compounds for Alzheimer's therapy by combining structural features of existing drugs. For instance, 2-methoxyhuprine was designed by amalgamating the structural features of 7-methoxytacrine (7-MEOTA) and huprine Y. researchgate.netnih.gov This compound was developed as a novel lead for Alzheimer's disease therapy, building on the acetylcholinesterase (AChE) inhibitory properties of its parent compounds. researchgate.netnih.gov Although not a direct analogue of 2-MPEA, this research highlights the utility of the methoxy-phenyl moiety in the design of compounds targeting neurodegenerative pathways.

Development of Pharmacological Probes for Receptor Studies

The development of selective ligands is crucial for characterizing the function of specific receptor subtypes. While simple aryl-substituted phenethylamines often lack high receptor selectivity, they can serve as scaffolds for the development of more specific pharmacological tools. researchgate.net The lack of selectivity of endogenous neurotransmitters limits their use in characterizing the role of individual receptor subtypes. researchgate.net

Although specific examples of 2-MPEA being developed into radioligands or fluorescent probes are not prominent in the literature, the general principle of using phenethylamine derivatives for such purposes is well-established. The unique structure of 2-MPEA, with its specific methoxy (B1213986) substitution, could be leveraged to create probes with novel binding properties. researchgate.net The process of developing such probes often involves systematically modifying the parent compound and evaluating the binding affinities and functional activities of the resulting analogues at various receptors.

Antimycobacterial and Other Bioactivity Assays of Analogues

Analogues of this compound have been synthesized and evaluated for a range of biological activities, including antimicrobial and cytotoxic effects.

One study investigated the antibacterial activity of a β-lactam derivative of this compound, 1-(2-methoxyphenyl)-2-oxo-4-phenylazetidin-3-yl acetate (B1210297). This compound was tested against several bacteria associated with nosocomially acquired infections, including Streptococcus salivarius, Lactobacillus casei, Pseudomonas aeruginosa, Enterococcus faecium, and Streptococcus pneumoniae. The β-lactam derivative exhibited antibacterial activity, with zone of inhibition diameters ranging from 0.8 to 1.5 cm against all tested bacteria. nih.gov In contrast, the precursor imine derivative, (E)-N-benzylidene-2-(2-methoxyphenyl)ethanamine, did not show any antibacterial activity. nih.gov

In another study, a series of novel substituted phenethylamine-based β-lactam derivatives were synthesized and tested for their antimicrobial properties. While some of these compounds showed antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 0.98 to 250 µg/mL, they did not exhibit antifungal activity against the tested fungal isolates. nih.gov

The cytotoxic activity of N-benzylphenethylamine (NBOMe) analogues of 2,5-dimethoxyphenethylamines (2C drugs) has also been investigated. The presence of an N-2-methoxybenzyl group was found to significantly increase the in vitro cytotoxicity of the 2C phenethylamine drugs. semanticscholar.org For example, mescaline-NBOMe showed significantly greater cytotoxicity compared to mescaline. semanticscholar.org

Future Directions and Emerging Research Avenues

Advanced Computational Modeling for SAR and Mechanism Elucidation

The future of research into 2-Methoxyphenethylamine and its derivatives will heavily rely on advanced computational modeling to unravel their complex structure-activity relationships (SAR) and mechanisms of action. Techniques such as homology modeling and molecular docking have already been instrumental in understanding how similar compounds interact with their targets, particularly the trace amine-associated receptors (TAARs). rsc.orgmdpi.com For instance, homology models of TAAR1 have been generated to perform virtual screening of millions of compounds to identify novel ligands. rsc.org This approach has successfully identified partial agonists for TAAR1, providing a foundation for the development of new pharmacological tools. rsc.org

Future efforts will likely involve more sophisticated computational methods. Molecular dynamics (MD) simulations, for example, can provide insights into the dynamic nature of the receptor-ligand interactions, offering a more accurate representation of the binding process than static docking models. acs.org By simulating the movement of the ligand within the binding pocket of a receptor like TAAR1 over time, researchers can better predict binding affinities and the functional consequences of these interactions. Furthermore, the integration of machine learning and artificial intelligence with these computational models will enable the prediction of SAR for a much larger and more diverse set of 2-MPEA derivatives, accelerating the discovery of compounds with optimized potency and selectivity. The elucidation of a compound's mechanism of action is a critical yet challenging aspect of drug discovery, and computational approaches are increasingly being used to generate hypotheses for experimental validation. rsc.org

Integration of Omics Technologies in Pharmacological Studies